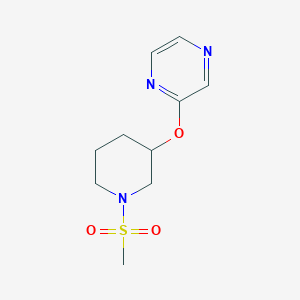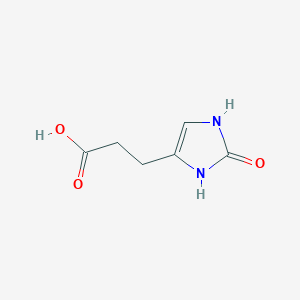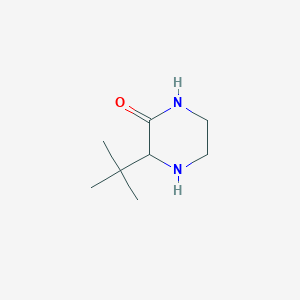
2-((1-(Methylsulfonyl)piperidin-3-yl)oxy)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The specific chemical reactions involving “2-((1-(Methylsulfonyl)piperidin-3-yl)oxy)pyrazine” are not detailed in the available resources.Scientific Research Applications
Pharmacological Applications of Pyrazine Derivatives
Pyrazine derivatives, including "2-((1-(Methylsulfonyl)piperidin-3-yl)oxy)pyrazine," have been synthesized and evaluated for diverse pharmacological effects. These compounds have shown potential as antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, hypnotic, and analgesic agents. The class of pyrazine-based drugs has seen rapid growth in both the number of investigated compounds and the spectrum of biological activities. This expansion suggests that several pyrazine derivatives will soon enhance pharmaceutical offerings, especially as inhibitors of protein kinases for antiproliferative applications and inhibitors of β-secretase for Alzheimer’s disease treatment (Doležal & Zítko, 2015).
Food Industry Applications
In the food industry, pyrazines contribute to baking, roasted, and nutty flavors. Control strategies for pyrazine generation from the Maillard reaction have been emphasized, including the utilization of new reactants, modification of reaction conditions, and the adoption of emerging technologies such as ultrasound to promote pyrazine formation. These strategies are applicable for achieving controlled pyrazine levels in food processing, balancing between enhancing desirable flavors and minimizing the formation of harmful by-products (Yu et al., 2021).
Organic Synthesis and Catalysis
Heterocyclic N-oxide molecules, including pyrazine derivatives, have demonstrated significant utility in organic synthesis, catalysis, and drug development. These compounds are involved in forming metal complexes, designing catalysts for asymmetric synthesis, and medicinal applications, showcasing anticancer, antibacterial, and anti-inflammatory activities. The diversity of biological activities offered by pyrazine derivatives underscores their potential in developing new therapeutics and in the advancement of organic chemistry (Li et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
2-(1-methylsulfonylpiperidin-3-yl)oxypyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-17(14,15)13-6-2-3-9(8-13)16-10-7-11-4-5-12-10/h4-5,7,9H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOARWZIJJIJPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)OC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenethyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2850636.png)




![(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylonitrile](/img/structure/B2850646.png)



![N-Methylbenzo[d]isothiazol-3-amine](/img/structure/B2850652.png)
![N-(2-oxo-2-((1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)amino)ethyl)benzamide](/img/structure/B2850654.png)


